2-(2-Bromophenyl)ethanesulfonyl chloride

Description

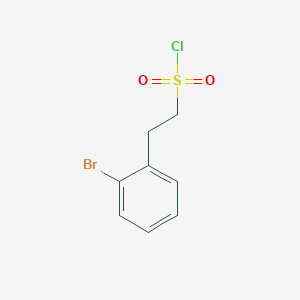

2-(2-Bromophenyl)ethanesulfonyl chloride (CAS: 1033629-59-2) is an organosulfur compound with the molecular formula C₈H₈BrClO₂S and a molecular weight of 283.57 g/mol . Structurally, it consists of an ethanesulfonyl chloride group (-SO₂Cl) attached to a 2-bromophenyl ring. This compound is a reactive intermediate widely used in organic synthesis, particularly for introducing sulfonamide or sulfonate ester functionalities via nucleophilic substitution reactions (e.g., with amines or alcohols) . The bromine substituent at the ortho position of the phenyl ring provides additional utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization of the aromatic core .

As a sulfonyl chloride, it is moisture-sensitive and decomposes in water, releasing hydrochloric acid (HCl) and sulfur oxides . Proper handling requires inert atmospheres (e.g., nitrogen), dry conditions, and personal protective equipment (PPE) to mitigate risks of severe skin/eye irritation and respiratory tract damage .

Properties

IUPAC Name |

2-(2-bromophenyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c9-8-4-2-1-3-7(8)5-6-13(10,11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAWRLSTJFBDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCS(=O)(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation of 2-Bromophenylethyl Precursors

A common synthetic route to prepare 2-(2-Bromophenyl)ethanesulfonyl chloride involves the reaction of 2-bromophenylethyl alcohol or its derivatives with chlorosulfonic acid or related sulfonylation reagents. This method is analogous to the preparation of related sulfonyl chlorides such as 2-(3-chlorophenyl)ethanesulfonyl chloride, where the chlorosulfonic acid reacts with the phenylethyl alcohol to form the sulfonyl chloride group.

$$

\text{2-Bromophenylethyl alcohol} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O}

$$

-

- Controlled temperature to avoid side reactions.

- Use of anhydrous conditions to prevent hydrolysis.

- Often performed under inert atmosphere to maintain reagent integrity.

-

- Continuous flow reactors may be employed to enhance yield and process safety.

- Optimization of reaction time and temperature to maximize selectivity and minimize by-products.

This approach is well-established for sulfonyl chloride synthesis and can be adapted for the bromo-substituted phenyl system by starting with the corresponding 2-bromophenylethyl alcohol.

Preparation via Alkyl Halide to Sulfonyl Chloride Conversion Using Isothiouronium Salts

A more recent and versatile method involves converting alkyl halides into alkyl sulfonyl chlorides through the intermediate formation of S-alkyl isothiouronium salts, followed by oxidative chlorosulfonation. This method has been demonstrated effectively for various benzyl and alkyl halides, including halo-substituted phenyl derivatives.

-

Formation of S-Alkyl Isothiouronium Salt:

- React the 2-bromobenzyl chloride (or related alkyl halide) with thiourea in ethanol under reflux for approximately 30 minutes to form the corresponding S-alkyl isothiouronium salt.

-

- Treat the isothiouronium salt with N-chlorobenzenesulfonimide (NCBSI) and aqueous HCl in a polar solvent such as acetonitrile.

- Reaction times vary from 15 to 60 minutes depending on substituents.

- The process converts the isothiouronium salt into the sulfonyl chloride derivative.

-

- This method achieves high yields (85–97%) for halo-substituted benzyl derivatives.

- Electron-donating groups may require longer reaction times but still yield excellent product.

- Electron-withdrawing groups can moderate yields and extend reaction times.

- The method allows recycling of by-products back into the reagent, improving sustainability.

-

- Mild reaction conditions.

- High selectivity and yields.

- Applicability to a broad range of substituted benzyl halides, including 2-bromo derivatives.

Example Data Table from Related Sulfonyl Chloride Syntheses:

| Substrate (S-Benzyl Isothiouronium Salt) | Substituent Position | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|

| 2-Bromobenzyl chloride | Ortho (2-position) | 45 | 93–97 | High yield, inductive effect |

| 4-Methylbenzyl chloride | Para (4-position) | 60 | 97 | Electron-donating group |

| 4-Nitrobenzyl chloride | Para (4-position) | >60 | 86 | Electron-withdrawing group |

This method is adaptable to this compound synthesis by starting from the corresponding 2-bromobenzyl chloride derivative.

Multi-Step Synthesis via Amide or Benzamide Intermediates

Another approach involves multi-step synthesis starting from 2-bromobenzoyl chloride reacting with amines or alcohols to form intermediates such as benzamides or esters, which are subsequently transformed into the sulfonyl chloride.

-

- Preparation of 2-bromo-N-substituted benzamide via reaction of 2-bromobenzoyl chloride with an amine.

- Followed by functional group transformations including reduction, oxidation, or sulfonylation steps.

- This route is more complex but allows for stereochemical control and introduction of chiral auxiliaries if required.

-

- Use of organic solvents such as dichloromethane or tetrahydrofuran.

- Controlled temperature and inert atmosphere.

- Purification steps including crystallization and extraction.

While this method is less direct, it can be useful for preparing structurally complex derivatives or for research purposes.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct sulfonylation with chlorosulfonic acid | 2-Bromophenylethyl alcohol | Chlorosulfonic acid, controlled temp, inert | Straightforward, industrially scalable | Moderate to high |

| Alkyl halide to sulfonyl chloride via isothiouronium salt | 2-Bromobenzyl chloride | Thiourea, NCBSI, HCl, MeCN solvent | Mild, high yield, recyclable reagents | 85–97 |

| Multi-step via benzamide intermediates | 2-Bromobenzoyl chloride + amines | Organic solvents, reduction/oxidation steps | Enables complex derivatives | Variable |

Research Findings and Considerations

The oxidative chlorosulfonation method using isothiouronium salts is particularly notable for its efficiency and adaptability to various substituted benzyl halides, including ortho-bromo substituents, which are electronically and sterically influential.

Direct sulfonylation with chlorosulfonic acid remains a classical approach but requires careful control to avoid hydrolysis and side reactions, especially with sensitive bromo substituents.

Multi-step routes offer synthetic flexibility but at the cost of longer synthesis times and lower overall yields.

Reaction optimization typically involves solvent choice, temperature control, reagent stoichiometry, and purification techniques to maximize yield and purity.

Chemical Reactions Analysis

2-(2-Bromophenyl)ethanesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This compound is highly reactive towards nucleophiles, leading to the formation of various substituted products.

Desulfonylation: This reaction proceeds through an internal displacement mechanism involving an episulfonium ion intermediate.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are limited, the presence of the sulfonyl chloride group suggests potential reactivity under appropriate conditions.

Common reagents used in these reactions include triphenylphosphine (PPh3) and sulfur dioxide chloride (SO2Cl2) . The major products formed depend on the specific nucleophile or reaction conditions employed.

Scientific Research Applications

Applications in Organic Synthesis

- Sulfonylation Reactions :

- Synthesis of Chiral Compounds :

- Preparation of Esters :

Pharmaceutical Applications

- Antibacterial Agents :

- Drug Development :

Case Study 1: Synthesis of Sulfonamides

A study focused on the synthesis of sulfonamides using this compound demonstrated its effectiveness as a sulfonating agent. The resulting sulfonamides displayed significant antibacterial activity, highlighting the compound's utility in pharmaceutical applications.

| Compound Name | Activity Against | Yield (%) |

|---|---|---|

| N-(2-Acetyl-4-bromophenyl)methanesulfonamide | Pseudomonas aeruginosa | 90 |

| N-(4-Bromophenyl)methanesulfonamide | Staphylococcus aureus | 85 |

Case Study 2: Chiral Sulfinamides

In another investigation, researchers synthesized chiral sulfinamides from this compound through asymmetric synthesis methods. The chirality was crucial for enhancing the selectivity and efficacy of these compounds as potential drug candidates.

Mechanism of Action

The mechanism of action for 2-(2-Bromophenyl)ethanesulfonyl chloride is highly dependent on the specific reaction it undergoes. For example, its desulfonylation proceeds through an internal displacement mechanism involving an episulfonium ion intermediate. This mechanism highlights the compound’s ability to form reactive intermediates that facilitate various chemical transformations.

Comparison with Similar Compounds

Structural and Functional Analogues

The reactivity, physical properties, and applications of 2-(2-bromophenyl)ethanesulfonyl chloride are influenced by its unique substitution pattern. Below is a comparative analysis with structurally related sulfonyl chlorides:

Table 1: Key Properties of this compound and Analogues

Reactivity and Electronic Effects

- Bromine Position: Ortho (2-bromo): The steric hindrance from the ortho-bromine may reduce reaction rates in nucleophilic substitutions compared to para isomers. However, it remains valuable for directed ortho-metalation in coupling reactions . Meta (3-bromo): The meta position offers neither significant steric nor electronic advantages, making it less commonly utilized .

- Non-Brominated Analogues: 2-Phenylethanesulfonyl chloride lacks bromine, limiting its use to straightforward sulfonylation without post-functionalization options . Benzenesulfonyl chloride and tosyl chloride are simpler and cheaper but lack the ethyl spacer and bromine, reducing their versatility in multistep syntheses .

Hazards and Handling

All sulfonyl chlorides share similar hazards:

Biological Activity

Chemical Structure and Properties

The structure of 2-(2-Bromophenyl)ethanesulfonyl chloride includes a bromophenyl group attached to an ethanesulfonyl chloride moiety. The presence of the bromine atom may influence its reactivity and interaction with biological targets. The sulfonyl chloride group is known for participating in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Biological Activity Overview

While comprehensive data on the biological activity of this compound is scarce, compounds in the sulfonyl chloride class are often associated with various biological activities, including:

- Antimicrobial Properties : Sulfonyl chlorides have been reported to exhibit antimicrobial effects, which may extend to this compound.

- Cytotoxicity : Preliminary studies suggest that compounds with similar structures may possess cytotoxic properties, potentially affecting cell viability in various cell lines.

The electrophilic nature of the sulfonyl chloride group allows it to interact with nucleophiles within biological systems. This reactivity can lead to the modification of proteins or nucleic acids, potentially altering their function. The bromophenyl substitution may enhance this interaction by providing additional sites for binding or reactivity.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some relevant compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Bromophenyl)ethanesulfonyl chloride | C₈H₈BrClO₂S | Different bromine position affects reactivity |

| 4-Bromophenylmethanesulfonyl chloride | C₇H₆BrClO₂S | Smaller alkane chain; potential for different interactions |

| 2-Chloroethanesulfonyl chloride | C₂H₄ClO₂S | Lacks bromine; different electrophilic properties |

The unique positioning of the bromine atom in this compound may influence both its chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Research focusing specifically on this compound is limited; however, studies on related sulfonamide derivatives have shown promising results. For instance, certain sulfonamide compounds have demonstrated significant inhibitory effects on various enzymes and pathways involved in disease processes, suggesting that similar mechanisms may be exploitable for this compound.

Q & A

Q. What are the critical safety protocols for handling 2-(2-Bromophenyl)ethanesulfonyl chloride in laboratory settings?

Methodological Answer:

- Ventilation & Containment: Use local exhaust ventilation or fume hoods to minimize inhalation exposure. Enclosed systems are preferred for large-scale reactions .

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Full-face shields are recommended during transfers .

- Decontamination: Immediately wash skin with water for 15 minutes upon contact. Use emergency eye wash stations if exposed .

- Storage: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, away from moisture, oxidizing agents, and bases .

Q. How can researchers synthesize this compound, and what are common pitfalls?

Methodological Answer:

- Synthetic Route: React 2-(2-bromophenyl)ethane thiol with chlorine gas in dichloromethane at 0–5°C, followed by oxidation with H2O2 in acetic acid.

- Key Challenges:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR: Aromatic protons appear as a multiplet (δ 7.3–7.6 ppm); sulfonyl chloride group shows distinct deshielding (C: δ 55–60 ppm) .

- FT-IR: Strong S=O stretching at 1360–1380 cm<sup>−1</sup> and S-Cl at 580–600 cm<sup>−1</sup> .

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 265 (M<sup>+</sup>), with fragmentation at m/z 187 (loss of Br) .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in nucleophilic substitutions?

Methodological Answer:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates. Avoid protic solvents to prevent hydrolysis .

- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation of amines or alcohols .

- Temperature Control: Maintain reactions at −20°C to minimize decomposition. For example, coupling with pyridine derivatives achieves >80% yield under cryogenic conditions .

Q. How should researchers address discrepancies in kinetic data for hydrolysis of this compound?

Methodological Answer:

- Variable Isolation: Conduct controlled experiments to test pH, temperature, and ionic strength effects. For instance, hydrolysis rates increase exponentially above pH 7 due to OH<sup>−</sup> catalysis .

- Analytical Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify residual substrate and hydrolysis products. Compare with kinetic models to identify outliers .

Q. What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:

- Stabilizers: Add 0.1% hydroquinone to inhibit radical-mediated degradation .

- Monitoring: Perform monthly FT-IR checks for S=O bond integrity. Decomposition is indicated by new peaks at 1700 cm<sup>−1</sup> (sulfonic acid formation) .

- Repackaging: Aliquot into amber vials with PTFE-lined caps to limit exposure to light and humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.